AC-Ala-gln-ala-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNVJHOYUYZDLX-JEXFAWMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to AC-Ala-Gln-Ala-pNA and the Broader Landscape of Peptide Nucleic Acids

This guide provides a comprehensive technical overview of Peptide Nucleic Acids (PNAs), with a specific focus on the structure, properties, and applications of the chromogenic peptide substrate, AC-Ala-Gln-Ala-pNA. It is intended for researchers, scientists, and drug development professionals who are leveraging or exploring synthetic nucleic acid analogs and enzymatic assays in their work.

Foundational Principles: Understanding Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure and function of DNA and RNA.[1][2][3] Invented in the early 1990s by Nielsen, Egholm, Berg, and Buchardt, PNA possesses a unique structural foundation that confers remarkable properties.[1][4] Unlike natural nucleic acids, which have a backbone of repeating sugar-phosphate units, the PNA backbone is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.[3][5][6] The standard nucleobases (Adenine, Guanine, Cytosine, and Thymine) are attached to this polyamide backbone via a methylene carbonyl linker.[4][7]

This fundamental structural difference—substituting the charged phosphodiester backbone with a neutral, achiral peptide-like backbone—is the primary driver of PNA's unique physicochemical characteristics.[1][2][8] This neutrality eliminates the electrostatic repulsion that occurs between negatively charged DNA/RNA strands, leading to stronger and more stable binding between a PNA oligomer and its complementary DNA or RNA target.[1][2][6]

Key Physicochemical Properties of PNAs

| Property | Description | Scientific Rationale & Implications |

| High Binding Affinity | PNA/DNA and PNA/RNA duplexes exhibit significantly higher thermal stability (higher Tm) than the corresponding DNA/DNA or DNA/RNA duplexes.[2] | The neutral backbone reduces electrostatic repulsion, facilitating tighter binding.[1][2] This allows for the use of shorter PNA probes (typically 13-18 bases) compared to DNA probes (20-25 bases) without sacrificing binding strength.[1][2] |

| Enhanced Specificity | PNAs demonstrate superior sequence discrimination. A single base mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex.[1][2] | The conformational rigidity of the PNA backbone enhances the penalty for incorrect base pairing, making PNAs highly specific for their target sequence. This is critical for applications like SNP detection. |

| Enzymatic Resistance | PNAs are resistant to degradation by both nucleases and proteases.[1][9] | The unnatural peptide-like backbone is not recognized as a substrate by these enzymes, leading to high biological stability in serum and cell extracts.[8][10] |

| Chemical & pH Stability | The amide bonds of the PNA backbone are chemically robust and stable over a wide pH range.[1] | This stability allows for PNA use under a variety of experimental conditions, including those that might degrade natural nucleic acids. |

| Poor Cellular Uptake | Unmodified PNAs are hydrophilic and do not readily cross cell membranes.[1][11] | This is a significant hurdle for in vivo therapeutic applications. To overcome this, PNAs are often conjugated to cell-penetrating peptides (CPPs) to improve cytosolic delivery.[1][12][13] |

Synthesis and Characterization of PNA Oligomers

The synthesis of PNAs leverages well-established techniques from peptide chemistry, primarily solid-phase peptide synthesis (SPPS).[3][7][14] This allows for the controlled, sequential addition of PNA monomers to a growing chain anchored to a solid resin support.

Synthesis Strategies

Two primary protection chemistries are employed for SPPS of PNAs:

-

Boc/Z Chemistry: This was the original method, using tert-butyloxycarbonyl (Boc) for temporary protection of the N-terminal amine and benzyloxycarbonyl (Z or Cbz) for protecting the exocyclic amines of the nucleobases.[15] While often yielding high-purity oligomers, it requires harsh acidic conditions (e.g., trifluoromethanesulphonic acid) for final cleavage from the resin.[16][17]

-

Fmoc/Bhoc Chemistry: This is now the more common approach, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[7][15] The milder conditions for Fmoc removal (typically with piperidine) make this method more compatible with sensitive modifications and automated synthesis.[16]

Purification and Characterization

Post-synthesis, crude PNA oligomers require rigorous purification and characterization to ensure quality and identity.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PNA oligomers to a high degree.[18][19][20]

-

Characterization:

-

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the synthesized PNA, verifying that the correct sequence has been assembled.[7][18]

-

UV-Vis Spectroscopy: The concentration of a PNA solution is determined by measuring its absorbance at 260 nm.[18] Thermal melting analysis (Tm), which monitors the change in absorbance with temperature, is used to assess the stability of PNA/DNA or PNA/RNA duplexes.

-

Case Study: The Chromogenic Substrate this compound

While the core of PNA technology lies in its ability to bind to nucleic acids, the flexible chemistry of its peptide-like backbone allows for a wide range of modifications. This compound is an example of a modified peptide, not a true PNA oligomer in the nucleic acid-binding sense, but its principles are rooted in peptide chemistry. It is designed as a specific tool for enzymatic assays.

The designation "pNA" in this context refers to para-nitroanilide (or 4-nitroanilide), a chromogenic reporter group, not Peptide Nucleic Acid. The molecule is a tripeptide (Alanine-Glutamine-Alanine) with an acetylated (Ac) N-terminus and a C-terminus conjugated to p-nitroanilide.

Chemical Structure and Properties of this compound

| Property | Value | Source |

| CAS Number | 201677-60-3 | |

| Molecular Formula | C19H29N7O7 | |

| Molecular Weight | 467.48 g/mol | |

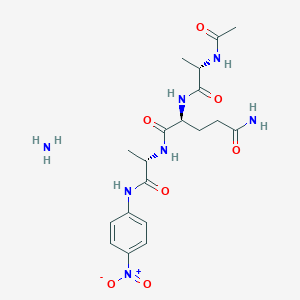

| IUPAC Name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | |

| Storage Temperature | -15°C |

The core function of this molecule is to act as a substrate for a specific class of enzymes, likely aminopeptidases.[4][11] Aminopeptidases are proteases that cleave amino acids from the N-terminus of peptides.[11] The tripeptide sequence Ala-Gln-Ala serves as the recognition motif for the target enzyme. The critical component for its use in an assay is the amide bond linking the C-terminal alanine to the p-nitroanilide group.

Experimental Workflow: Enzymatic Activity Assay Using this compound

The utility of this compound is realized in a colorimetric enzymatic assay. The principle is straightforward: the intact substrate is colorless, but upon enzymatic cleavage of the C-terminal amide bond, free p-nitroaniline (pNA) is released. This product is yellow and has a strong absorbance maximum at approximately 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[10]

Detailed Protocol for a General Aminopeptidase Assay

This protocol provides a framework for measuring the activity of an aminopeptidase using this compound. Optimization of buffer pH, temperature, and substrate concentration is essential for specific enzymes.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH is critical as enzyme activity is highly pH-dependent.

- Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO, as peptide-pNA substrates often have limited aqueous solubility. Store at -20°C.

- Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample (e.g., cell lysate) in assay buffer. Keep on ice. Create a series of dilutions to find a concentration that yields a linear reaction rate over time.

- Control/Blank: Assay buffer without enzyme.

- Positive Control: A known active enzyme preparation.

- Inhibitor Stock (Optional): If screening for inhibitors, dissolve compounds in DMSO.

2. Assay Execution (96-well plate format):

- Step 1: Add assay buffer to each well of a clear, flat-bottom 96-well microplate to a final volume of 200 µL (this will vary depending on other additions).

- Step 2: Add the enzyme dilution to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at the assay temperature.

- Step 3: Pre-warm the plate to the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

- Step 4: To initiate the reaction, add the this compound substrate to all wells to reach a final desired concentration (e.g., 100 µM). The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.

- Step 5: Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

3. Data Acquisition and Analysis:

- Measurement: Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes).

- Analysis:

- For each well, plot absorbance vs. time.

- Determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).

- Subtract the rate of the blank (non-enzymatic substrate hydrolysis) from all other rates.

- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNA (~10,600 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.

Causality Behind Experimental Choices

-

Why 405 nm? This wavelength corresponds to the absorbance maximum of the liberated yellow p-nitroaniline product, providing the highest sensitivity for detection.

-

Why control pH and Temperature? Enzymatic activity is exquisitely sensitive to pH and temperature. Using an optimal buffer and constant temperature ensures that the measured activity is reproducible and maximal.

-

Why a Kinetic Assay? Measuring the initial rate (V0) ensures that the measurement is taken when substrate is not limiting and product inhibition is negligible, accurately reflecting the enzyme's true catalytic power.

Visualization of the Enzymatic Assay Workflow

Caption: Workflow for a colorimetric enzymatic assay using a pNA substrate.

Broader Applications in Research and Drug Development

While this compound serves a specific role in enzyme characterization, the parent technology of Peptide Nucleic Acids has far-reaching implications.

-

Antisense and Antigene Therapeutics: PNAs can bind with high affinity to mRNA (antisense) to block translation or to DNA (antigene) to inhibit transcription.[10] Their nuclease resistance makes them attractive candidates for drug development.[10]

-

Diagnostic Probes: The high specificity of PNAs makes them ideal for use as probes in techniques like Fluorescence In Situ Hybridization (PNA-FISH) for detecting specific DNA or RNA sequences in cells, and in microarrays for gene expression analysis.[4]

-

PCR Clamping: PNA oligomers can be designed to bind to a wild-type DNA sequence so strongly that they prevent its amplification by PCR, thereby allowing for the selective amplification and detection of mutant alleles.

-

Enzyme Inhibitor Screening: Assays using chromogenic substrates like this compound are workhorses in high-throughput screening (HTS) campaigns to identify small molecule inhibitors of specific proteases, which are important targets in diseases ranging from cancer to viral infections.

Conclusion

This compound exemplifies the precision of chemically synthesized tools for biochemical investigation. As a chromogenic substrate, it provides a simple, robust method for quantifying the activity of specific aminopeptidases, a critical task in both basic research and drug discovery. It stands as a testament to the broader field of peptide and nucleic acid chemistry, where foundational molecules like Peptide Nucleic Acids continue to push the boundaries of diagnostics and therapeutics. The unique properties of PNAs—high affinity, specificity, and biological stability—ensure their continued development as next-generation molecular probes and therapeutic agents.

References

-

Wikipedia. Peptide nucleic acid. [Link]

-

Nielsen, P. E., & Egholm, M. (n.d.). An Introduction to Peptide Nucleic Acid. Caister Academic Press. [Link]

-

Gauthier, J., et al. (1998). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of Peptide Science, 4(4), 266-281. [Link]

-

Weiler, J., et al. (1997). Hybridisation based DNA screening on peptide nucleic acid (PNA) oligomer arrays. Nucleic Acids Research, 25(14), 2792-2799. [Link]

-

Gambari, R. (2001). Peptide-Nucleic Acids (PNA): a Tool for the Development of Gene Expression Modifiers. Current Pharmaceutical Biotechnology, 2(3), 235-248. [Link]

-

Nielsen, P. E. (1999). Progress in developing PNA as a gene-targeted drug. Pharmacology & Toxicology, 84(4), 149-153. [Link]

-

Panagene. (n.d.). PNA Synthesis Using Novel Self-Activated Monomers. [Link]

-

Jensen, K. K., et al. (1997). Kinetics for Hybridization of Peptide Nucleic Acids (PNA) with DNA and RNA Studied with the BIAcore Technique. Biochemistry, 36(16), 5072-5077. [Link]

-

Eurogentec. (n.d.). Peptide nucleic acids (PNAs). [Link]

-

PubChem. (n.d.). Enzymatic Assay: Enzyme activities were determined kinetically.... [Link]

-

Grokipedia. (n.d.). Peptide nucleic acid. [Link]

-

Scilit. (n.d.). Progress in Developing PNA as a Gene-Targeted Drug. [Link]

-

PeptaNova. (n.d.). Aminopeptidase Substrates. [Link]

-

Drag, M., et al. (2010). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry, 285(43), 33182-33190. [Link]

-

Saccà, B., et al. (2005). Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. Proceedings of the National Academy of Sciences, 102(29), 10107-10112. [Link]

-

PubChem. (n.d.). AC-Ala-pro-ala-pna. [Link]

-

Franz, A., et al. (2005). Transition metal derivatives of peptide nucleic acid (PNA) oligomers-synthesis, characterization, and DNA binding. Journal of Biological Inorganic Chemistry, 10(6), 663-672. [Link]

-

Guterstam, P., et al. (2008). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Methods in Molecular Biology, 434, 255-268. [Link]

-

Ly, D. H. (n.d.). PNA Purification and Characterization. Carnegie Mellon University. [Link]

-

Rozners, E., & Moulder, J. (2015). Triplex-forming peptide nucleic acids as emerging ligands to modulate structure and function of complex RNAs. Accounts of Chemical Research, 48(5), 1294-1302. [Link]

-

ResearchGate. (n.d.). Chemical structure of a PNA oligomer and purification by RP-HPLC. [Link]

-

Nielsen, P. E. (1998). Solid Phase Synthesis of PNA Oligomers. In Peptide Nucleic Acids: Protocols and Applications. Horizon Scientific Press. [Link]

-

Sahu, B., et al. (2011). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules, 16(8), 6439-6462. [Link]

-

Oskolkov, N., et al. (2008). Cellular delivery of peptide nucleic acid by cell-penetrating peptides. Methods in Molecular Biology, 434, 269-282. [Link]

-

Lee, K., et al. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, Nucleotides & Nucleic Acids, 20(9), 1705-1721. [Link]

-

Głowacka, I. E., et al. (2004). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science, 10(9), 557-564. [Link]

-

Sforza, S., et al. (2017). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Molecules, 22(5), 788. [Link]

-

Christensen, L., et al. (1995). Solid-phase Synthesis of Peptide Nucleic Acids. Journal of Peptide Science, 1(3), 175-183. [Link]

Sources

- 1. The chemical synthesis of the chromogenic substrates, H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) and H-D-Ile-L-Pro-L-ARG-p-nitroanilide (S2288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide nucleic acid (PNA) is capable of enhancing hammerhead ribozyme activity with long but not with short RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroglutamic acid p-nitroanilide, protease substrate - Forlabs Website [forlabs.co.uk]

- 4. Aminopeptidase Substrates › PeptaNova [peptanova.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pGlu-Phe-Leu p-nitroanilide proteasesubstrate 85901-57-1 [sigmaaldrich.com]

- 7. pNA Substrates › PeptaNova [peptanova.de]

- 8. academic.oup.com [academic.oup.com]

- 9. Subsite mapping of an acidic amino acid-specific endopeptidase from Streptomyces griseus, GluSGP, and protease V8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diapharma.com [diapharma.com]

- 11. scbt.com [scbt.com]

- 12. PNA-encoded protease substrate microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peptide Synthesis Information, Custom Peptide Synthesis Services [biosyn.com]

Introduction: Deconstructing Ac-Ala-Gln-Ala-pNA

An In-Depth Technical Guide to the Mechanism of Action of Ac-Ala-Gln-Ala-pNA as a Chromogenic Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

This compound (N-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide) is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for certain proteolytic enzymes. Its design is a prime example of chemical biology, where a biological molecule is tagged with a chemical reporter to facilitate the study of enzymatic activity. The core of this molecule is the tripeptide sequence Ala-Gln-Ala, which is recognized by specific proteases. The N-terminus is protected by an acetyl group (Ac) to prevent degradation by exopeptidases, ensuring that cleavage occurs at a specific internal site. The C-terminus is linked to a para-nitroaniline (pNA) moiety, which acts as a chromophore. In its intact state, this compound is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine and the pNA group, free p-nitroaniline is released, which imparts a distinct yellow color to the solution. This color change can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

Core Mechanism of Action: Enzymatic Hydrolysis and Chromophore Release

The mechanism of action of this compound is centered on its function as a substrate for specific proteases, particularly serine proteases like neutrophil elastase. The process can be broken down into the following key steps:

-

Enzyme-Substrate Binding: The protease recognizes and binds to the Ala-Gln-Ala peptide sequence of the substrate. This recognition is highly specific and is dictated by the three-dimensional structure of the enzyme's active site, which accommodates the specific side chains and peptide backbone of the substrate.

-

Nucleophilic Attack: Within the enzyme's active site, a catalytic triad of amino acid residues (typically serine, histidine, and aspartate in serine proteases) initiates the cleavage. The serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the amide bond linking the C-terminal alanine to the pNA group.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Release of p-Nitroaniline: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The p-nitroaniline is released as the leaving group, and in the process, it acquires a proton from the histidine residue. The release of free p-nitroaniline is the key event that generates the chromogenic signal.

-

Deacylation and Enzyme Regeneration: The remainder of the peptide (Ac-Ala-Gln-Ala) is transiently acylated to the serine residue of the enzyme. A water molecule then enters the active site and hydrolyzes this acyl-enzyme intermediate, releasing the peptide product and regenerating the free, active enzyme, which can then bind to another substrate molecule and repeat the catalytic cycle.

The rate of p-nitroaniline release is directly proportional to the enzyme's activity under conditions where the substrate is not limiting. This principle forms the basis of quantitative enzyme assays using this compound.

Visualizing the Mechanism of Action

Caption: Enzymatic cleavage of this compound.

Experimental Protocol: Quantifying Protease Activity

This protocol outlines a standard method for determining the activity of a protease, such as neutrophil elastase, using this compound.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

-

Purified protease of interest

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Reaction Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the desired concentration of the protease to the appropriate wells. Include a negative control with no enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.

-

-

Initiation of Reaction:

-

To start the reaction, add the this compound substrate to each well to a final concentration (e.g., 100 µM).

-

Immediately mix the contents of the wells.

-

-

Data Acquisition:

-

Place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405 nm every minute for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

For each well, plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.

-

Workflow for Enzyme Activity Assay

Caption: Step-by-step workflow for the enzyme assay.

Applications in Research and Drug Development

The use of this compound and similar chromogenic substrates is widespread in both basic research and pharmaceutical development.

-

Enzyme Characterization: These substrates are invaluable for determining the kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

-

High-Throughput Screening (HTS): The simplicity and scalability of this assay make it ideal for HTS of large compound libraries to identify potential protease inhibitors. This is a critical step in the early stages of drug discovery for diseases where proteases are implicated, such as inflammatory diseases, cancer, and viral infections.

-

Diagnostic Applications: Assays based on chromogenic substrates can be adapted for diagnostic purposes to measure the levels of specific proteases in biological samples, which may serve as biomarkers for certain diseases.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₃₀N₆O₇ | [1] |

| Molecular Weight | 494.5 g/mol | [1] |

| λmax of p-nitroaniline | 405 nm | |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 8800 M⁻¹cm⁻¹ at 405 nm |

Conclusion

This compound is a powerful tool for the study of protease activity. Its mechanism of action, based on the enzymatic release of a chromogenic reporter, provides a simple, robust, and quantitative method for characterizing enzyme kinetics and for screening potential inhibitors. Understanding the principles behind its use is essential for researchers and drug development professionals working in fields where proteases play a critical role.

References

Sources

AC-Ala-gln-ala-pna synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of AC-Ala-Gln-Ala-PNA

Introduction

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a neutral, achiral N-(2-aminoethyl)glycine scaffold.[1][2] This unique structure confers remarkable properties, including high-affinity binding to complementary nucleic acid sequences and exceptional resistance to enzymatic degradation, making PNAs invaluable tools in diagnostics, molecular biology, and therapeutic development.[3][] To enhance their functionality, PNAs are often conjugated with other molecules, such as peptides, to improve properties like cellular uptake or solubility.[5][6]

This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of a specific peptide-PNA chimera: This compound . This molecule consists of an N-terminally acetylated tripeptide (Alanine-Glutamine-Alanine) linked to a PNA monomer backbone. The methodology described herein is grounded in established solid-phase synthesis principles, providing researchers and drug development professionals with a robust framework for its production.

Strategic Synthesis Overview

The synthesis of this compound is most efficiently performed using a solid-phase approach, a technique that builds the molecule step-by-step on an insoluble resin support.[5][7] This strategy simplifies purification by allowing excess reagents and by-products to be washed away after each reaction step. The overall workflow, based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, is depicted below.

Sources

- 1. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]

- 2. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]

- 6. Modified Peptide Nucleic Acid Monomers - Creative Peptides [pna.creative-peptides.com]

- 7. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Ac-Ala-Gln-Ala-pNA: A Chromogenic Substrate for Probing Neutrophil Elastase Activity

Abstract

This technical guide provides an in-depth exploration of Ac-Ala-Gln-Ala-pNA, a synthetic chromogenic substrate, and its application in the study of Human Neutrophil Elastase (HNE). As a key serine protease involved in the innate immune response, the dysregulation of HNE is a hallmark of numerous inflammatory diseases, making it a high-value target for therapeutic intervention. This document moves beyond simple protocols to explain the causal biochemistry, guide experimental design for enzyme kinetics and inhibitor screening, and place the utility of this substrate within the broader context of inflammatory disease pathology. We will detail self-validating experimental workflows, provide methodologies for robust data interpretation, and ground all claims in authoritative scientific literature.

The Scientific Imperative: Understanding Neutrophil Elastase

Neutrophil Elastase (NE, EC 3.4.21.37) is a potent serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an immune response, NE is released into the extracellular space where its primary function is to degrade proteins of invading pathogens.[2][3] However, its activity is not strictly confined to foreign microbes. NE possesses a broad substrate specificity and can cleave a wide array of host extracellular matrix (ECM) proteins, including elastin, collagen, and fibronectin.[4][5]

Under physiological conditions, the activity of extracellular NE is tightly regulated by endogenous inhibitors, primarily α1-antitrypsin.[6] An imbalance between NE and its inhibitors, due to either excessive NE release or a deficiency in inhibitors, leads to uncontrolled proteolytic degradation of host tissues.[2] This pathological activity is a key driver in the progression of numerous chronic inflammatory diseases, including:

This direct link to pathology makes NE a critical biomarker and a prime target for the development of novel anti-inflammatory therapeutics.[2][5] The ability to accurately quantify NE activity is therefore fundamental to both basic research and drug discovery in this field.

The Tool: Principle of the this compound Chromogenic Assay

This compound is a synthetic oligopeptide specifically designed to be recognized and cleaved by Neutrophil Elastase. Its utility lies in the covalent attachment of a chromophore, p-nitroanilide (pNA), to the C-terminus of the peptide sequence.

Mechanism of Action: In its intact, substrate form, the this compound molecule is colorless. The amide bond linking the terminal alanine residue to the p-nitroanilide group is the target for NE's proteolytic activity. When NE cleaves this bond, it liberates free p-nitroaniline. This product has a distinct yellow color and strongly absorbs light at a wavelength of 405-410 nm.[9]

The rate of the formation of yellow p-nitroaniline, measured as the change in absorbance over time (ΔAbs/min), is directly proportional to the enzymatic activity of Neutrophil Elastase in the sample.[10] This principle allows for simple, continuous, and quantitative monitoring of NE activity using a standard spectrophotometer or plate reader.

Caption: High-throughput screening workflow for NE inhibitors.

1. Reagent Preparation:

-

NE Assay Buffer, Substrate Stock, Working Substrate Solution: Prepare as in Protocol 1.

-

NE Enzyme Stock: Prepare a stock solution of purified human neutrophil elastase in NE Assay Buffer. The final concentration in the assay should result in a robust linear rate (e.g., ΔAbs of 0.2-0.8 over 30 min).

-

Test Compounds: Prepare serial dilutions of your test compounds in a suitable solvent (e.g., DMSO), then dilute further in NE Assay Buffer. Ensure the final solvent concentration is consistent across all wells (e.g., <1%).

-

Inhibitor Control: A known NE inhibitor (e.g., Sivelestat or SPCK) should be included as a positive control for inhibition. [11] 2. Assay Procedure (96-well plate format):

-

Layout Plate: Designate wells for:

-

100% Activity Control: NE + Substrate + Vehicle (e.g., DMSO).

-

Test Compound Wells: NE + Substrate + Test Compound.

-

Positive Control: NE + Substrate + Known Inhibitor.

-

No-Enzyme Control: Substrate + Vehicle (no NE).

-

-

Add 50 µL of NE Assay Buffer to all wells.

-

Add 25 µL of Test Compound, Vehicle, or Positive Control to the appropriate wells.

-

Add 25 µL of NE Enzyme Stock to all wells except the No-Enzyme Control.

-

Pre-incubation: Mix gently and incubate the plate for 5 minutes at 37°C to allow inhibitors to bind to the enzyme.

-

Reaction Initiation: Add 100 µL of Working Substrate Solution to all wells.

-

Kinetic Measurement: Immediately begin kinetic reading at 405 nm for 30 minutes at 37°C.

3. Data Analysis:

-

Calculate the reaction rate (V₀) for each well as described in Protocol 1.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

Authoritative Grounding & Broader Context

The role of NE extends beyond simple ECM degradation. It is an active participant in inflammatory signaling. For example, NE can cleave and activate certain chemokines and cytokine precursors, amplifying the inflammatory response. [2]It can also degrade opsonins and cell surface receptors, thereby modulating the function of other immune cells. [4]This positions NE as a central, and powerful, regulator in the complex network of inflammation. Developing inhibitors using tools like this compound is a strategy to intervene at a key node in this pathological process.

Caption: The role of NE in tissue damage and inflammatory signaling.

References

-

Döring G. (1994). The Role of Neutrophil Elastase in Chronic Inflammation. American Journal of Respiratory and Critical Care Medicine, 150:8114-7.

-

Döring, G. (1994). The role of neutrophil elastase in chronic inflammation. PubMed.

-

Jie, Z., et al. (n.d.). Neutrophil elastase: From mechanisms to therapeutic potential. PMC - NIH.

-

Taggart, C. (n.d.). Neutrophil elastase-mediated lung disease. Icahn School of Medicine at Mount Sinai.

-

Wang, Y., et al. (2024). Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. NIH.

-

Sigma-Aldrich. (n.d.). Neutrophil Elastase Inhibitor Screening Kit. Sigma-Aldrich.

-

Sigma-Aldrich. (n.d.). Neutrophil Elastase Inhibitor Screening Kit Sufficient for 100 Fluorometric tests. Sigma-Aldrich.

-

BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience.

-

BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience.

-

Abcam. (n.d.). Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) (ab118971). Abcam.

-

Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit - NET. Cayman Chemical.

-

Sigma-Aldrich. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric) (MAK246) - Technical Bulletin. Sigma-Aldrich.

-

Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit. Cayman Chemical.

-

GoldBio. (n.d.). Chromogenic Substrates Overview. GoldBio.

-

Kasperkiewicz, P., et al. (2014). Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling. PNAS.

-

PeptaNova. (n.d.). pNA Substrates. PeptaNova.

-

Gauthier, A., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. PMC - NIH.

-

Feinstein, G., et al. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase. PubMed.

-

Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide. Sigma-Aldrich.

Sources

- 1. pnas.org [pnas.org]

- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. atsjournals.org [atsjournals.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. goldbio.com [goldbio.com]

- 11. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to the Substrate Specificity of AC-Ala-Gln-Ala-pNA

This guide provides a comprehensive technical overview of the chromogenic substrate Acetyl-Alanine-Glutamine-Alanine-para-nitroanilide (AC-Ala-Gln-Ala-pNA). It is intended for researchers, scientists, and drug development professionals who are characterizing serine proteases, particularly neutrophil elastase and proteinase 3. This document delves into the core principles of its substrate specificity, provides detailed experimental protocols, and explains the rationale behind its application in enzyme kinetics and inhibitor screening.

Introduction: The Role of Chromogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of physiological and pathological processes. Chromogenic substrates are invaluable tools in this field, offering a straightforward and continuous method for monitoring enzyme activity.[1] The core principle involves a synthetic peptide sequence, which mimics a natural cleavage site, linked to a chromophore. Upon enzymatic cleavage of the peptide bond, the chromophore is released, resulting in a measurable color change. The rate of this color change is directly proportional to the enzyme's activity.[2]

This compound is a synthetic peptide substrate designed to be recognized and cleaved by specific serine proteases. The para-nitroanilide (pNA) moiety serves as the chromogenic reporter group. In its peptide-bound form, pNA is colorless. However, upon hydrolysis, free pNA is released, which imparts a yellow color to the solution and exhibits a strong absorbance at approximately 405 nm. This allows for the sensitive detection of enzymatic activity using a standard spectrophotometer or microplate reader.[3]

The Basis of Substrate Specificity: An Enzymatic Perspective

The utility of this compound is rooted in its specific amino acid sequence, which is preferentially recognized by certain proteases. The primary targets for this substrate are two key serine proteases found in the azurophilic granules of neutrophils: Neutrophil Elastase (NE) and Proteinase 3 (PR3).[4][5] Both enzymes play critical roles in the innate immune response but are also implicated in the pathology of various inflammatory diseases.[6]

Neutrophil Elastase (NE)

Human Neutrophil Elastase (HNE) is a serine protease with broad substrate specificity.[5] Its active site contains a catalytic triad of histidine, aspartate, and serine residues, which is characteristic of serine proteases. The substrate-binding cleft of HNE has several subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). The specificity of HNE is largely determined by the S1 subsite, which preferentially binds small, aliphatic amino acid residues such as alanine and valine at the P1 position.[4] The Ala residue at the P1 position of this compound fits well into the hydrophobic S1 pocket of HNE. The Gln at P2 and Ala at P3 also contribute to the binding affinity and catalytic efficiency. The flexibility of the S2 subsite of HNE can accommodate a variety of residues, further contributing to its broad specificity.[7]

Proteinase 3 (PR3)

Proteinase 3 is another serine protease with significant structural and functional homology to HNE.[4] Similar to HNE, PR3 prefers small aliphatic amino acids at the P1 position, making the C-terminal Alanine of this compound a suitable recognition site.[4] While both enzymes can cleave this substrate, their kinetic parameters (Km and kcat) may differ, reflecting subtle differences in their active site topographies.[8] Understanding these kinetic differences is crucial for dissecting the individual contributions of these enzymes in complex biological samples.

Experimental Protocols for the Use of this compound

The following protocols provide a framework for utilizing this compound to measure protease activity. It is essential to empirically determine the optimal conditions for each specific enzyme and experimental setup.

Materials and Reagents

-

This compound Substrate: Lyophilized powder.

-

Enzyme: Purified neutrophil elastase or proteinase 3.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or another buffer system optimal for the enzyme of interest).

-

Solvent for Substrate Stock: Dimethyl sulfoxide (DMSO).

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired assay time. This needs to be determined empirically.

-

Assay Buffer: Prepare the buffer and adjust the pH to the desired value.

Enzyme Activity Assay Protocol

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

10 µL of Substrate Stock Solution (diluted in assay buffer to the desired final concentration)

-

Make up the volume to 190 µL with Assay Buffer.

-

-

Temperature Equilibration: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add 10 µL of the Enzyme Working Solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Plot the absorbance at 405 nm against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion is the rate of reaction (ΔAbs/min).

-

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA production. The molar extinction coefficient (ε) for pNA at 405 nm is 8,800 M⁻¹cm⁻¹.[2]

-

Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.

Visualizing the Process: Workflow and Mechanism

To better illustrate the experimental process and the underlying enzymatic mechanism, the following diagrams are provided.

Caption: Enzymatic cleavage of this compound.

Caption: General experimental workflow for a chromogenic protease assay.

Quantitative Data Summary

While specific kinetic data for this compound with neutrophil elastase and proteinase 3 are not extensively published in readily available literature, the table below provides a template for how such data should be presented. Researchers should generate this data empirically for their specific experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Neutrophil Elastase | This compound | TBD | TBD | TBD | 7.5 - 8.5 |

| Proteinase 3 | This compound | TBD | TBD | TBD | 7.5 - 8.5 |

| Reference Enzyme | Reference Substrate | Value | Value | Value | Value |

TBD: To Be Determined experimentally.

Conclusion: A Versatile Tool for Protease Research

This compound is a valuable tool for the study of serine proteases, particularly neutrophil elastase and proteinase 3. Its specificity is dictated by the preference of these enzymes for small aliphatic residues at the P1 position. The chromogenic pNA reporter group allows for a simple, continuous, and quantitative assay of enzyme activity. By following the detailed protocols and understanding the principles of substrate recognition outlined in this guide, researchers can effectively utilize this substrate for enzyme characterization, inhibitor screening, and furthering our understanding of the roles of these important proteases in health and disease.

References

-

Hansen, G., Gielen-Haertwig, H., Reinemer, P., Schomburg, D., Harrenga, A., & Niefind, K. (2011). Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor. RCSB PDB. Available from: [Link]

-

Sino Biological. Neutrophil Elastase General Information. Available from: [Link]

-

Rao, N. V., Wehner, N. G., Marshall, B. C., Gray, W. R., Gray, B. H., & Hoidal, J. R. (1991). Characterization of proteinase-3 (PR-3), a neutrophil serine proteinase. Structural and functional properties. The Journal of biological chemistry, 266(15), 9540–9548. Available from: [Link]

-

Wikipedia. Neutrophil elastase. Available from: [Link]

-

Sinha, S., Watorek, W., Karr, S., Giles, J., Bode, W., & Travis, J. (1987). Primary structure of human neutrophil elastase. Proceedings of the National Academy of Sciences, 84(8), 2228-2232. Available from: [Link]

-

Watorek, W. (2015). Primary structure of human neutrophil elastase. ResearchGate. Available from: [Link]

-

Csernok, E., Szymkowiak, C., Mistry, N., & Gross, W. L. (1999). A proportion of proteinase 3 (PR3)-specific anti-neutrophil cytoplasmic antibodies (ANCA) only react with PR3 after cleavage of its N-terminal activation dipeptide. Clinical and experimental immunology, 115(2), 249–253. Available from: [Link]

-

National Center for Biotechnology Information. Protease Assays. In: Assay Guidance Manual. Available from: [Link]

-

Gabillet, J., Martin, M., Gauthier, F., & Witko-Sarsat, V. (2015). Proteinase 3 Is a Phosphatidylserine-binding Protein That Affects the Production and Function of Microvesicles. The Journal of biological chemistry, 290(26), 16178–16193. Available from: [Link]

-

Wikipedia. Proteinase 3. Available from: [Link]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and haemostasis, 38(4), 776–792. Available from: [Link]

-

PNA Bio. Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Available from: [Link]

-

MDPI. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Available from: [Link]

-

Lee, K., & Cho, Y. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, nucleotides & nucleic acids, 20(9), 1705–1721. Available from: [Link]

-

Liberek, B., Golebiowski, A., & Smiatacz, Z. (1998). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Polish journal of chemistry, 72(1), 139-144. Available from: [Link]

-

van der Geld, Y. G., Hellmark, T., & Wieslander, J. (2002). What you should know about PR3-ANCA: Conformational requirements of proteinase 3 (PR3) for enzymatic activity and recognition by PR3-ANCA. ResearchGate. Available from: [Link]

-

Saladino, R., Botta, G., & Di Mauro, E. (2019). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen, 8(5), 603–610. Available from: [Link]

-

Christensen, L., Fitzpatrick, R., Gildea, B., Petersen, K. H., Hansen, H. F., Koch, T., Egholm, M., Buchardt, O., Nielsen, P. E., Coull, J., & Berg, R. H. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of peptide science, 1(3), 175–183. Available from: [Link]

-

Ying, Q. L., & Simon, S. R. (1993). Kinetics of the inhibition of proteinase 3 by elafin. Biochemistry, 32(23), 6056–6062. Available from: [Link]

-

Ramachandran, R., Mihara, K., Anborgh, P. H., Bouvier, M., & Hollenberg, M. D. (2011). Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1). The Journal of biological chemistry, 286(29), 26033–26046. Available from: [Link]

-

Poncz, L., Jentoft, N., Ho, M. C., & Dearborn, D. G. (1987). Kinetics of proteolysis of hog gastric mucin by human neutrophil elastase and by Pseudomonas aeruginosa elastase. Infection and immunity, 55(4), 859–864. Available from: [Link]

-

Taggart, C. C., Lowe, G. J., Greene, C. M., Mulgrew, A. T., O'Neill, S. J., & McElvaney, N. G. (2000). Kinetics of the inhibition of neutrophil proteinases by recombinant elafin and pre-elafin (trappin-2) expressed in Pichia pastoris. The Journal of biological chemistry, 275(34), 26251–26257. Available from: [Link]

-

Taggart, C., & McElvaney, N. G. (2018). Neutrophil Elastase and Chronic Lung Disease. Annals of the American Thoracic Society, 15(Supplement 2), S99–S104. Available from: [Link]

-

Jissendi-Tchofo, P., & de la Torre, C. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules (Basel, Switzerland), 24(12), 2237. Available from: [Link]

Sources

- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 6. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Kinetics of the inhibition of proteinase 3 by elafin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of AC-Ala-gln-ala-pna

An In-Depth Technical Guide to Ac-Ala-Gln-Ala-pNA: Properties, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of the N-acetylated tripeptide chromogenic substrate, this compound (N-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide). Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, quality control, and practical applications of this specialized peptide. We will explore the rationale behind its structural design, provide detailed protocols for its use in enzymatic assays, and offer field-proven insights into its handling and storage to ensure experimental reproducibility and integrity. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.

Part 1: Molecular Profile and Physicochemical Properties

Introduction to Peptide-pNA Chromogenic Substrates

Peptide-pNA (p-nitroanilide) conjugates are invaluable tools in biochemistry and diagnostics, serving as chromogenic substrates for the detection and quantification of proteolytic enzyme activity.[1] The core principle lies in the covalent linkage of a specific peptide sequence to a p-nitroaniline (pNA) reporter group. The peptide sequence is designed to be recognized and cleaved by a target protease. In its conjugated form, this compound is colorless.[2] Upon enzymatic hydrolysis of the amide bond between the C-terminal amino acid (Alanine) and the pNA moiety, the yellow-colored p-nitroaniline is released.[2] The rate of this color change, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.

Structural Characterization of this compound

The functionality of this compound is a direct result of its specific chemical architecture. Each component is deliberately chosen to confer specific properties essential for its role as a reliable enzymatic substrate.[2]

-

Acetyl (Ac) Group: The N-terminus is capped with an acetyl group. This modification is critical as it prevents degradation by exopeptidases, specifically aminopeptidases, which could otherwise cleave the peptide from the N-terminus. This ensures that the observed cleavage is attributable to the target endopeptidase that recognizes the internal peptide sequence.[2]

-

Ala-Gln-Ala Tripeptide Sequence: This sequence provides the specificity for the target enzyme. The combination of small, hydrophobic alanine (Ala) residues and the polar, hydrophilic glutamine (Gln) residue influences the substrate's conformation and interaction with the enzyme's active site.[2][3][4]

-

p-Nitroanilide (pNA) Moiety: Linked via an amide bond to the C-terminal alanine, the pNA group functions as the chromogenic reporter. Cleavage of this specific amide bond is the event that is measured.[2]

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 201677-60-3 | [5][] |

| Molecular Formula | C₁₉H₂₉N₇O₇ | [2][] |

| Molecular Weight | 467.48 g/mol | [] |

| IUPAC Name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | [] |

| Purity (Typical) | >95% (as determined by HPLC) | [] |

| Appearance | White to off-white lyophilized powder | [7] |

| Storage Temperature | -20°C or -15°C | [][7] |

| λmax (Released pNA) | ~405-410 nm | [2][8] |

| Molar Extinction (ε) of pNA | 1.08 × 10⁴ M⁻¹cm⁻¹ at 430 nm | [2] |

Detailed Properties

-

Solubility: As a peptide-like molecule, the solubility of this compound is nuanced. The presence of two hydrophobic alanine residues and the aromatic pNA group contrasts with the polar glutamine residue.[2][3][4] It generally exhibits poor solubility in aqueous buffers alone. For this reason, organic co-solvents are required to prepare stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used.[8] When preparing working solutions, the final concentration of the organic solvent in the assay must be considered to avoid enzyme inhibition or denaturation. It is always recommended to test solubility on a small scale before dissolving the entire sample.

-

Stability: In its lyophilized form, this compound is stable for years when stored properly at -20°C and protected from light and moisture.[7] Peptides are hygroscopic, so it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water absorption.[9][10] Peptide solutions have a much more limited shelf-life. The glutamine residue can undergo deamidation, and the peptide backbone can be susceptible to hydrolysis, particularly at non-neutral pH.[7] Therefore, it is strongly advised to prepare stock solutions fresh or, if necessary, store them in small, single-use aliquots at -20°C or -80°C for short periods.[7][10] Avoid repeated freeze-thaw cycles.[7]

-

Spectral Characteristics: The intact substrate, this compound, is essentially colorless and does not absorb light significantly in the visible range. The key spectral feature is the absorbance of the released product, p-nitroaniline, which is bright yellow. This product has a characteristic absorbance maximum around 405-410 nm, a wavelength conveniently available on most plate readers and spectrophotometers.[2][8] This allows for a continuous, real-time assay where the increase in absorbance at this wavelength is monitored over time.

Part 2: Synthesis and Quality Control

Synthesis Methodology

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][11] The synthesis proceeds from the C-terminus to the N-terminus. The process begins with p-nitroaniline linked to a solid support resin. Subsequently, Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH) are sequentially coupled and deprotected. The final step involves the acetylation of the N-terminal alanine.

Analytical Characterization

Ensuring the purity and identity of the substrate is paramount for reliable and reproducible experimental results.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the final product.[12] The peptide is separated on a C18 column using a gradient of an organic solvent (typically acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA).[12] A pure sample should yield a single major peak. Purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks detected.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[13] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed to confirm that the observed mass matches the calculated mass of this compound (467.48 Da).[13][14]

Part 3: Practical Applications and Experimental Protocols

Primary Application: A Chromogenic Substrate for Protease Activity

The principal application of this compound is in the study of proteases, particularly acylaminoacyl peptidases (APH) and other enzymes that recognize and cleave the specific tripeptide sequence.[2] It is widely used for:

-

Enzyme Kinetics: Determining key kinetic parameters such as Kₘ (Michaelis constant) and kcat (catalytic rate).

-

Inhibitor Screening: Identifying and characterizing potential inhibitors of a target protease by measuring the reduction in the rate of pNA release.[2]

-

Enzyme Activity Quantification: Measuring the concentration of active enzyme in biological samples.

Mechanism of Action

The enzymatic assay is based on a simple, two-step process: binding and cleavage. The enzyme recognizes and binds to the peptide portion of the substrate, forming an enzyme-substrate complex. Catalytic hydrolysis of the amide bond between the C-terminal alanine and the pNA group then occurs, releasing the p-nitroaniline product.

Caption: Enzymatic cleavage of this compound.

Detailed Protocol: Spectrophotometric Enzyme Activity Assay

This protocol provides a robust framework for measuring protease activity. It must be optimized for the specific enzyme and experimental conditions.

Causality Statement: The choice of buffer, pH, and temperature is dictated by the optimal conditions for the enzyme being studied, not the substrate. The substrate concentration is chosen to be near the Kₘ value for kinetic studies or at saturating levels for inhibitor screening to ensure the reaction rate is dependent on enzyme or inhibitor concentration, respectively.

Materials:

-

This compound

-

DMSO (spectrophotometric grade)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl; must be optimized for the enzyme of interest)

-

Purified enzyme or biological sample

-

96-well microplate (clear, flat-bottom)

-

Microplate reader with absorbance detection at 405 nm

Caption: Experimental workflow for a protease kinetic assay.

Step-by-Step Methodology:

-

Prepare Substrate Stock Solution: Dissolve lyophilized this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Rationale: DMSO is used to overcome the poor aqueous solubility of the substrate.

-

Prepare Working Solutions: On the day of the experiment, dilute the enzyme to the desired concentrations in pre-warmed Assay Buffer. Prepare a working substrate solution by diluting the DMSO stock into the Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 2%) to minimize effects on enzyme activity.

-

Assay Setup (96-well plate):

-

Add Assay Buffer to each well.

-

Add the working substrate solution to each well. Include "no enzyme" control wells containing only buffer and substrate to measure background hydrolysis.

-

Total volume per well is typically 100-200 µL.

-

-

Initiate Reaction: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding the enzyme solution to the appropriate wells. Mix gently.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-60 minutes.

Data Analysis and Interpretation

The primary output is a plot of absorbance versus time. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

-

Calculate the Rate: Determine the slope of the linear portion of the plot (ΔAbs/Δt) for each reaction.

-

Convert to Molarity: Use the Beer-Lambert law (A = εcl) to convert the rate from absorbance units per minute to molar concentration per minute.

-

Rate (M/min) = (ΔAbs/min) / (ε × l)

-

Where:

-

ε is the molar extinction coefficient of pNA (~10,000 M⁻¹cm⁻¹ is a reasonable approximation, but should be determined empirically under the exact assay conditions).

-

l is the path length of the solution in the well (cm). This can be determined by measuring the absorbance of a known volume of a colored solution or obtained from the instrument manufacturer.

-

-

-

Kinetic Analysis: Plot the calculated rates against substrate concentration to determine Kₘ and Vmax using Michaelis-Menten analysis, or plot against inhibitor concentration to determine IC₅₀ values.

Part 4: Handling and Storage

Proper handling and storage are critical for the longevity and performance of this compound. Neglecting these procedures can lead to degradation of the compound and non-reproducible results.

Best Practices for Lyophilized Compound

-

Storage: Store the vial at -20°C in a desiccated, dark environment.[7][10]

-

Handling: Before opening, allow the vial to warm to room temperature inside a desiccator (approx. 20-30 minutes).[9] This prevents condensation of atmospheric moisture onto the hygroscopic powder. Weigh the desired amount quickly in a low-humidity environment and tightly reseal the vial.[9]

Preparation and Storage of Stock Solutions

-

Solvent: Use anhydrous, high-purity DMSO or DMF for preparing the master stock solution.[8]

-

Storage: The shelf-life of peptides in solution is limited.[7] If storage is unavoidable, dispense the stock solution into small, single-use aliquots in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][10] Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.

References

-

PubChem. (n.d.). AC-Ala-pro-ala-pna. Retrieved from [Link]

- Suga, H., & He, C. (2018). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules, 23(2), 287.

-

PeptaNova. (n.d.). pNA Substrates. Retrieved from [Link]

- Shiraishi, T., & Nielsen, P. E. (2016). Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications. Future medicinal chemistry, 8(9), 1005–1023.

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

- Lee, K., Zhang, L., & Suga, H. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, nucleotides & nucleic acids, 20(9), 1705–1721.

- Topham, C., & Jayalath, P. (2016). A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding. Cardiff University.

- Manicardi, A., & Corradini, R. (2018). Peptide nucleic acids harness dual information codes in a single molecule.

- Zabłocka, M., et al. (2000). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of peptide science, 6(9), 459-466.

- Hyrup, B., & Nielsen, P. E. (1996). Peptide Nucleic Acids (PNA): Synthesis, Properties and Potential Applications. Bioorganic & medicinal chemistry, 4(1), 5-23.

- Ly, D. H., et al. (2002). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Journal of the American Chemical Society, 124(10), 2155–2163.

-

Wikipedia. (n.d.). Peptide nucleic acid. Retrieved from [Link]

- Feinstein, G., Kupfer, A., & Sokolovsky, M. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase.

- Sforza, S., et al. (2018). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Molecules, 23(1), 133.

- Gilar, M. (1999). High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids.

- Wieczorek, R., & Zielenkiewicz, W. (2005). Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide. Journal of molecular modeling, 11(4-5), 320–326.

-

PubChem. (n.d.). Gln-Ala. Retrieved from [Link]

- Bentzley, C. M., et al. (1996). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Analytical chemistry, 68(13), 2141–2146.

- Wang, Y. (1998). HPLC as a method for purifying and identifying PNAs. American University.

-

ResearchGate. (n.d.). Shows the HPLC diagram of the c-myc PNA synthesized on the peptide ABI.... Retrieved from [Link]

- Schrader, M., et al. (2007). New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1649–1658.

- Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Macadangdang, B., et al. (2021). The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System. International journal of molecular sciences, 22(11), 5655.

-

PubChem. (n.d.). L-Alanine. Retrieved from [Link]

-

The TP53 Database. (n.d.). Amino Acid Properties. Retrieved from [Link]

- Manicardi, A., & Corradini, R. (2018). Peptide nucleic acids harness dual information codes in a single molecule.

Sources

- 1. pNA Substrates › PeptaNova [peptanova.de]

- 2. Buy this compound | 201677-60-3 [smolecule.com]

- 3. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Amino Acid Properties [tp53.cancer.gov]

- 5. This compound | 201677-60-3 [chemicalbook.com]

- 7. genscript.com [genscript.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bachem.com [bachem.com]

- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 11. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 12. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

AC-Ala-gln-ala-pna peptide nucleic acid conjugate

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of AC-Ala-Gln-Ala-PNA Conjugates

Introduction

Peptide Nucleic Acids (PNAs) represent a paradigm shift in the field of synthetic oligonucleotides, offering profound potential for therapeutic and diagnostic applications.[1][2] First conceived in 1991, PNAs are DNA/RNA mimics that replace the natural sugar-phosphate backbone with a charge-neutral N-(2-aminoethyl)glycine polyamide structure.[3][4] This fundamental alteration confers remarkable biophysical properties, including high-affinity, sequence-specific hybridization to target DNA and RNA, and exceptional resistance to enzymatic degradation by nucleases and proteases.[3][5][6] These attributes make PNAs compelling candidates for antigene and antisense therapies, where they can modulate gene expression by sterically hindering the processes of transcription and translation.[1][7]

Despite their promise, the therapeutic utility of unmodified PNAs is often constrained by poor solubility and inefficient cellular uptake, owing to their neutral charge and molecular size.[1][5] A validated and widely adopted strategy to surmount these barriers is the covalent conjugation of PNAs to peptides.[2][] While much research has focused on highly cationic cell-penetrating peptides (CPPs) to facilitate endocytosis, the broader potential of other peptide classes remains an area of active investigation.[9][10]

This guide focuses on a specific model system: a PNA oligomer conjugated to the N-terminally acetylated tripeptide, Acetyl-Alanine-Glutamine-Alanine (AC-Ala-Gln-Ala). The selection of this short, polar, but uncharged peptide allows for the exploration of functionalities beyond simple electrostatic-driven cellular uptake. The N-terminal acetylation neutralizes the terminal amine, ensuring the peptide conjugate lacks a positive charge. The glutamine residue enhances polarity and solubility, while the alanine residues provide structural simplicity. This conjugate serves as an excellent tool for dissecting the intrinsic properties of the PNA moiety and exploring peptide-driven enhancements in solubility and bioavailability, distinct from the mechanisms employed by traditional CPPs.

As a senior application scientist, this document provides not just a series of protocols, but a cohesive guide grounded in mechanistic principles and field-proven insights. We will delve into the synthesis, purification, and characterization of the this compound conjugate, followed by a robust framework for evaluating its biological activity, thereby equipping researchers and drug developers with the knowledge to leverage this powerful technology.

Section 1: Fundamental Principles of PNA-Peptide Conjugates

The PNA Backbone: A Structural Innovation

The defining feature of a PNA is its pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[3] The standard nucleobases (Adenine, Guanine, Cytosine, and Thymine) are attached to this backbone via a methylene carbonyl linker.[3][4] This design elegantly mimics the spacing of nucleobases in natural nucleic acids while eliminating the negatively charged phosphodiester backbone.[3] This charge neutrality is the cornerstone of PNA's enhanced hybridization properties, as it removes the electrostatic repulsion that destabilizes DNA-DNA and DNA-RNA duplexes, particularly under low-salt conditions.[1][11]

Biophysical Properties and Advantages

The unique structure of PNAs gives rise to several advantageous properties:

-

High Binding Affinity: PNA/DNA and PNA/RNA duplexes exhibit significantly higher thermal stability (higher melting temperature, Tm) compared to their natural counterparts.[1][4] This strong binding allows for the use of shorter oligomers and enables targeting of structured regions of DNA and RNA.

-

Superior Specificity: PNA hybridization is more sensitive to base-pair mismatches than DNA. A single mismatch in a PNA/DNA duplex can cause a much larger drop in Tm, leading to enhanced sequence discrimination.[3]

-

Enzymatic Stability: The unnatural polyamide backbone is not recognized by nucleases or proteases, rendering PNAs highly resistant to degradation in cellular extracts and serum.[3][5] This confers a significantly longer biological half-life, a critical attribute for any therapeutic agent.

-

Versatile Binding Modes: PNAs can bind to single-stranded RNA or DNA via Watson-Crick base pairing. Furthermore, they can invade double-stranded DNA through various mechanisms, including triplex formation and duplex invasion, to form highly stable PNA/DNA complexes, making them potent tools for antigene applications.[1][12][13]

Rationale for Peptide Conjugation

The primary motivation for conjugating peptides to PNAs is to overcome their inherently poor cellular permeability.[5][] The AC-Ala-Gln-Ala peptide serves a multi-faceted role:

-